1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a 3,4,5-trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the trimethoxyphenyl acetyl chloride. This intermediate is then reacted with cyclopropane-1-carboxylic acid under controlled conditions to form the desired compound. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification methods, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise in biological studies, particularly in the modulation of enzyme activities and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, with studies exploring its effects on cancer cells and other disease models.
Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4,5-Trimethoxycinnamamide: This compound shares the trimethoxyphenyl group but differs in its amide linkage and overall structure.
1-(3,4,5-Trimethoxyphenyl)propan-2-one: Another related compound with a different functional group arrangement.
Uniqueness: 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid stands out due to its cyclopropane ring, which imparts unique chemical and physical properties compared to its counterparts. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[2-(3,4,5-trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-20-10-6-9(7-11(21-2)13(10)22-3)8-12(17)16-15(4-5-15)14(18)19/h6-7H,4-5,8H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNNPSHUDZDDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NC2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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